Hexanamide (CAS 628-02-4) is a straight-chain, primary fatty amide derived from hexanoic acid. As a six-carbon member of the homologous series of alkanamides, it exists as a white crystalline solid at room temperature, characterized by a melting point of approximately 100-102 °C. Its structure, featuring a polar amide head and a nonpolar six-carbon tail, imparts a critical balance of properties, making it a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and polymers. The ability of the amide group to form strong intermolecular hydrogen bonds is a defining characteristic of this compound class, directly influencing physical properties like melting point and solubility.
Substituting Hexanamide with adjacent homologs like Pentanamide (C5) or Heptanamide (C7) is often unviable due to predictable, yet critical, shifts in physical properties. A single methylene (-CH2-) group addition or subtraction significantly alters the compound's hydrophilic-lipophilic balance. This directly impacts key procurement-relevant parameters including melting point, which affects processing temperature, and aqueous solubility, which governs its utility in different solvent systems. These differences are not trivial; they dictate the material's behavior in formulations, its reaction kinetics as a synthetic intermediate, and its phase behavior, making direct substitution a high-risk decision without specific process re-validation.
Hexanamide exhibits a distinct melting point that differentiates it from its nearest homologs, a critical factor for thermal processing and formulation. Its melting point of 100-102 °C is positioned between that of Pentanamide (C5) at 101-106 °C and Heptanamide (C7) at 96 °C. This specific melting temperature is crucial for applications requiring a precise phase transition, such as in melt-blending with polymers or in temperature-sensitive reaction schemes where shorter or longer chain amides would remain solid or melt prematurely.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 100–102 |
| Comparator Or Baseline | Pentanamide (C5): 101-106 °C; Heptanamide (C7): 96 °C |
| Quantified Difference | Lower than Pentanamide; ~4-6 °C higher than Heptanamide |
| Conditions | Standard atmospheric pressure, as reported in chemical supplier technical data. |
This specific melting point allows for precise temperature control in processes where the solid-to-liquid phase transition is a critical parameter, avoiding issues caused by the different thermal behavior of analogs.
The solubility of primary amides in water decreases as the carbon chain length increases. Butanamide (C4) is freely soluble in water. In contrast, Octanamide (C8) has very limited water solubility, reported as low as 1.55 g/L at 23 °C. Hexanamide (C6) occupies a critical intermediate position, being described as soluble in polar solvents like water, providing a balance that is crucial for biphasic reactions, controlled precipitation, or formulations where excessive or insufficient water solubility of analogs would be detrimental.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble (intermediate) |
| Comparator Or Baseline | Butanamide (C4): Freely soluble; Octanamide (C8): 1.55 g/L (23 °C) |
| Quantified Difference | Significantly less soluble than Butanamide but substantially more soluble than Octanamide. |
| Conditions | Aqueous solution at room temperature. |
This balanced solubility profile makes Hexanamide the right choice for processes requiring moderate water solubility, which is essential for managing reaction phases, extractions, and product purification.
Hexanamide is an established precursor for the synthesis of hexanenitrile via dehydration. In a comparative study of aliphatic amide dehydration using hexamethylphosphoric triamide (HMPT) at 220-240 °C, Hexanamide was converted to its corresponding nitrile with a reported yield of 78%. This demonstrates its practical utility and predictable performance in this key synthetic transformation, providing a reliable yield benchmark for process design. This yield is comparable to that of n-butyramide (75%) under the same conditions, showcasing its solid performance within the class of medium-chain amides.
| Evidence Dimension | Yield in Dehydration to Nitrile (%) |
| Target Compound Data | 78% |
| Comparator Or Baseline | n-Butyramide (C4): 75%; Propionamide (C3): 94% |
| Quantified Difference | +3% absolute yield compared to n-Butyramide |
| Conditions | Dehydration using hexamethylphosphoric triamide (HMPT) at 220-240 °C. |
For buyers needing a reliable C6 nitrile precursor, Hexanamide provides a documented, high-yield route, ensuring process efficiency and predictable output.
Hexanamide serves as a key building block for introducing a six-carbon linear chain in API synthesis. Its dehydration to hexanenitrile provides a direct route to molecules where a C6 nitrile is a required intermediate. The compound's specific melting point allows for its use in solvent-free or high-temperature reactions where precise phase control is necessary.
The intermediate solubility of Hexanamide makes it a candidate for use as a co-solvent, plasticizer, or formulation aid in systems where the high water solubility of short-chain amides (like Butanamide) or the poor solubility of long-chain amides (like Octanamide) is undesirable. This is particularly relevant in specialty coatings, lubricants, or agrochemical formulations.
The amide group in Hexanamide can participate in polymerization reactions, making it a potential monomer for producing specialty polyamides. The specific length of its C6 alkyl chain can be used to fine-tune the mechanical properties, such as flexibility and melting point, of the resulting polymer, differentiating it from polymers made with shorter or longer amide monomers.
Irritant